Cas no 433704-07-5 ((5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one)
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolidinone, 5-[(1H-benzimidazol-2-ylamino)methylene]-3-ethyl-2-thioxo-
- IDI1_010646
- 5-[(E)-1H-benzimidazol-2-yliminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione
- SR-01000247049
- (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- F1059-0024
- IFLab1_004891
- 433704-07-5
- (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- AKOS024602739
- SR-01000247049-1
- HMS1425O07
-
- Inchi: 1S/C13H12N4OS2/c1-2-17-11(18)10(20-13(17)19)7-14-12-15-8-5-3-4-6-9(8)16-12/h3-7H,2H2,1H3,(H2,14,15,16)
- InChI Key: ROTLNWNRDJSSAS-UHFFFAOYSA-N
- SMILES: S1C(=CNC2NC3=CC=CC=C3N=2)C(=O)N(CC)C1=S
Computed Properties
- Exact Mass: 304.04525337g/mol
- Monoisotopic Mass: 304.04525337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- Boiling Point: 479.0±55.0 °C(Predicted)
- pka: 10.74±0.10(Predicted)
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1059-0024-2μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-5μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-10μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-20μmol |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-1mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-2mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-3mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-4mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-5mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1059-0024-10mg |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
433704-07-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
(5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: A Comprehensive Overview
The compound with CAS No. 433704-07-5, commonly referred to as (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities and structural versatility. The benzodiazole moiety within its structure contributes to its unique electronic properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of thiazolidinones in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The sulfanylidene group in this compound plays a crucial role in stabilizing the molecule's structure, which is essential for its bioavailability and activity. Additionally, the methylidene group at the 5-position introduces steric hindrance, which can influence the molecule's interaction with biological targets.
The synthesis of this compound involves a multi-step process that typically includes the condensation of a suitable thioamide with an activated methylene compound. The presence of the benzodiazole ring introduces challenges in terms of regioselectivity during synthesis, but recent advancements in catalytic methods have improved the yield and purity of the product. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
In terms of pharmacological applications, this compound has shown promising results in preclinical studies. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its anticancer properties have been attributed to its ability to induce apoptosis in cancer cells while sparing healthy cells. These findings underscore the importance of further research into its mechanism of action and potential therapeutic uses.
The structural uniqueness of this compound also makes it a valuable tool in chemical biology. Its ability to act as a scaffold for further functionalization opens up avenues for creating derivatives with enhanced bioactivity or specificity. For instance, modifications to the ethyl group or the benzodiazole ring could lead to compounds with improved pharmacokinetic profiles or novel biological activities.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different environments.
In conclusion, (5Z)-5-{[(1H-1,3-benzodiazol-2-yl)amino]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one represents a significant advancement in organic chemistry with broad implications for drug discovery and chemical biology. Its unique structure and promising biological activities make it a focal point for ongoing research efforts aimed at harnessing its full potential.
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